molecular formula C18H14N2O3S B2953192 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034436-01-4

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Número de catálogo B2953192
Número CAS: 2034436-01-4
Peso molecular: 338.38
Clave InChI: YGUQTIPQDPHLRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

A study conducted by Zhou et al. (2008) explored the design, synthesis, and biological evaluation of a compound similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).

Heterocyclic Synthesis

Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound . These esters were synthesized through coupling reactions and investigated for their reactivity towards various nitrogen nucleophiles, leading to the formation of multiple heterocyclic derivatives (Mohareb et al., 2004).

Capillary Electrophoresis

In a study by Ye et al. (2012), nonaqueous capillary electrophoretic separation was developed for imatinib mesylate and related substances, including compounds structurally similar to the one . This method was shown to be promising for quality control of pharmaceuticals (Ye et al., 2012).

Synthesis of Derivatives

Fadda et al. (2013) synthesized new derivatives of tetrahydropyrimidine-thione using a key intermediate that bears structural similarities to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. These derivatives were obtained through reactions with haloketones, leading to the formation of various heterocyclic compounds (Fadda et al., 2013).

Luminescent Properties

A study by Srivastava et al. (2017) investigated compounds with a 1,8-naphthalimide structure connected to benzoic acid, similar in structure to the compound . These compounds demonstrated luminescent properties and exhibited multi-stimuli-responsive behavior, indicating potential applications in materials science (Srivastava et al., 2017).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized carbohydrazides and 2-azetidinones, structurally related to the compound , and investigated their antidepressant and nootropic activities. Their results suggested the potential of these compounds as central nervous system active agents (Thomas et al., 2016).

Photosensitive Poly(benzoxazole)

Ebara et al. (2003) developed a synthetic method for a poly(benzoxazole) precursor that has similarities to the compound . This precursor demonstrated photosensitivity and was explored for potential applications in photoresist materials (Ebara et al., 2003).

Antioxidant Activity

Tumosienė et al. (2019) synthesized pyrrolidine-3-carboxylic acid derivatives, structurally related to the compound of interest, and evaluated their antioxidant activity. This research highlights the potential of such compounds in the development of antioxidants (Tumosienė et al., 2019).

Inverse Agonist Activity

Landsman et al. (1997) investigated compounds structurally similar to the one , demonstrating inverse agonist activity at the human cannabinoid CB1 receptor. This research contributes to our understanding of receptor-ligand interactions (Landsman et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(8-13)23-11-22-16)20-9-12-3-5-19-15(7-12)14-4-6-24-10-14/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUQTIPQDPHLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.